molecular formula C20H19N3O4 B10899775 N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B10899775
M. Wt: 365.4 g/mol
InChI Key: QUYLDWSYFDUCDS-BKUYFWCQSA-N
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Description

N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a benzohydrazide core with a pyrrole ring and a hydroxy-dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction forms the precursor, which is then further reacted with appropriate reagents to yield the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Condensation: It can undergo condensation reactions with other aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Researchers are exploring its potential as a drug candidate due to its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds or participate in hydrophobic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE include:

    4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Other benzohydrazides: Compounds with similar core structures but different substituents.

The uniqueness of N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C20H19N3O4/c1-26-17-11-14(12-18(27-2)19(17)24)13-21-22-20(25)15-7-3-4-8-16(15)23-9-5-6-10-23/h3-13,24H,1-2H3,(H,22,25)/b21-13-

InChI Key

QUYLDWSYFDUCDS-BKUYFWCQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3

Origin of Product

United States

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